Oxazol-2-yl-phenylmethanol
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Overview
Description
Oxazol-2-yl-phenylmethanol is a heterocyclic compound that features both an oxazole ring and a phenyl group linked by a methylene group to a methanol group. This compound is of significant interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable building block in organic synthesis and various scientific research applications.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazol-2-yl-phenylmethanol can be synthesized through several methods. One common approach involves the reaction of hippuric acid with aldehydes or ketones in the presence of acetic anhydride and catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride . This method utilizes microwave irradiation to facilitate the reaction, resulting in the formation of the desired oxazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Industrial production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Oxazol-2-yl-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Oxazol-2-yl-phenylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its heterocyclic structure.
Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Oxazol-2-yl-phenylmethanol involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to diverse biological effects.
Comparison with Similar Compounds
- 2-Phenyl-2-oxazoline
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- 4-Oxo-4-phenylbutanenitrile
Comparison: Oxazol-2-yl-phenylmethanol is unique due to its combination of an oxazole ring and a phenyl group linked by a methylene group to a methanol group. This structure imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. For instance, 2-Phenyl-2-oxazoline lacks the methanol group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
1,3-oxazol-2-yl(phenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHVVCCDHHBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445650 |
Source
|
Record name | Oxazol-2-yl-phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130552-00-0 |
Source
|
Record name | Oxazol-2-yl-phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxazol-2-yl-phenylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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